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molecular formula C15H24O6 B8742888 DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE CAS No. 71348-43-1

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE

Cat. No. B8742888
M. Wt: 300.35 g/mol
InChI Key: XNASOZGGRNSFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932747

Procedure details

A suspension, stirred at room temperature, of 60.0 g of paraformaldehyde (2.0 mol) and 0.25 g of sodium ethylate in 50.0 g of ethanol had 160.2 g of diethyl malonate (1.0 mol) added to it gradually over a period of one hour, the internal temperature being kept, by cooling, between 20° C. and 30° C. The reaction was allowed to continue for 2 hours at 50° C., before 0.4 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added and 98 g of cyclohexanone (1.0 mol) were gradually added over a period of 5 minutes. The mixture was heated to 50° C. for one hour, 112.2 g of trimethyl orthoformate were added gradually over a period of one hour, after which the reaction was allowed to continue for a further 2 hours at 50° C. Subsequent heating caused 159.6 g of low-boiling components to distill over. The remaining residue was fractionated in an oil pump vacuum, 213.8 g of target product [lacuna] column gave 197.8 g of colorless target product (74.1% of the theoretical yield, based on diethyl malonate used). The purity, determined by gas chromatography, was 96 FID percent by area.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
112.2 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=O.[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1.[CH:21](OC)([O:24][CH3:25])[O:22][CH3:23]>C(O)C.CC[O-].[Na+].S(=O)(=O)(O)O.S([O-])(O)(=O)=O.[Na+]>[O:24]1[C:21]2([CH2:18][CH2:19][CH2:14][CH2:15][CH2:16]2)[O:22][CH2:23][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])([C:3]([O:11][CH2:12][CH3:13])=[O:10])[CH2:25]1 |f:5.6,8.9|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C=O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)O
Name
Quantity
0.25 g
Type
catalyst
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
160.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
112.2 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Five
Name
Quantity
0.4 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to it gradually over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling, between 20° C. and 30° C
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
Subsequent heating
DISTILLATION
Type
DISTILLATION
Details
to distill over

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC(COC12CCCCC2)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 197.8 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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